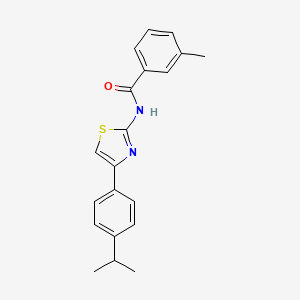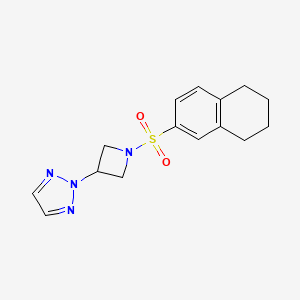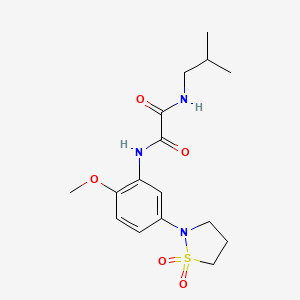
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The thiazole ring in this compound contains both sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or through a cyclization reaction . The isopropylphenyl group and the methylbenzamide group would likely be added in subsequent steps, although the exact order and conditions would depend on the specific synthetic route chosen.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a thiazole ring attached to a benzene ring via a nitrogen atom (forming an amide linkage), and a methyl group attached to the benzene ring. The benzene ring also has an isopropyl group attached to it .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially participate in a variety of chemical reactions. Thiazoles can act as ligands in coordination chemistry, and can also undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. As a thiazole derivative, it would likely have the characteristic properties of thiazoles, such as aromaticity and the ability to form hydrogen bonds .Applications De Recherche Scientifique
Antibacterial Activity
Thiazole derivatives, including compounds like N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide, have been recognized for their antibacterial properties . These compounds can be effective against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring and the isopropyl group contributes to the compound’s ability to interact with bacterial cell membranes and inhibit growth or kill the bacteria .
Antifungal Applications
Similar to their antibacterial properties, thiazole derivatives also exhibit antifungal activities . They can be used to treat fungal infections by disrupting the cell membrane integrity or interfering with the fungal cell’s metabolic pathways. This makes them valuable in the development of new antifungal agents .
Anti-Inflammatory Properties
The compound’s structure suggests potential anti-inflammatory effects . By modulating the inflammatory pathways or inhibiting the synthesis of pro-inflammatory cytokines, compounds like N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide could be used to treat various inflammatory disorders .
Antitumor and Anticancer Potential
Thiazole derivatives have shown promise in antitumor and anticancer research . They may work by inhibiting cancer cell proliferation, inducing apoptosis, or preventing angiogenesis. The specific substituents on the thiazole ring can significantly affect these biological outcomes, making it a target for cancer therapy research .
Antidiabetic Activity
Research has indicated that thiazole derivatives can have antidiabetic properties by acting on different targets within the body. For instance, they might enhance the activity of glucokinase (GK), which plays a crucial role in glucose utilization and insulin secretion .
Antiviral Uses
The structural complexity of thiazole derivatives provides a platform for developing antiviral drugs . These compounds can interfere with viral replication or assembly, making them potential candidates for treating viral infections .
Orientations Futures
Mécanisme D'action
Target of Action
The compound N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide, also known as 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide, is a synthetic derivative that combines thiazole and sulfonamide, groups with known antibacterial activity Similar compounds have been shown to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .
Mode of Action
It is suggested that the compound may interact with its targets in a distinctive manner, especially when used in conjunction with a cell-penetrating peptide . The compound’s interaction with its targets results in changes that lead to its antibacterial activity .
Biochemical Pathways
It is known that thiazole derivatives can affect a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Result of Action
The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low Minimum Inhibitory Concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Propriétés
IUPAC Name |
3-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13(2)15-7-9-16(10-8-15)18-12-24-20(21-18)22-19(23)17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTAVZABBZPSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2857437.png)
![6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid](/img/structure/B2857438.png)
amine hydrochloride](/img/structure/B2857440.png)

![8-(3,4-Dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2857444.png)
![Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2857445.png)
![N-[(4-pyrimidinylthio)methyl]benzamide](/img/structure/B2857446.png)

![2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2857450.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dichlorophenyl)methoxy]piperidin-4-imine](/img/structure/B2857454.png)


![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)
